3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone
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Overview
Description
3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The incorporation of benzothiazole and bromophenyl groups into the quinazolinone scaffold enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole moiety . This intermediate is then reacted with 6-bromo-2-phenyl-4(3H)-quinazolinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the quinazolinone ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes or sensors
Mechanism of Action
The mechanism of action of 3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and selectivity. The quinazolinone core can interact with various biological pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Shares the benzothiazole moiety but lacks the quinazolinone core.
6-Bromo-2-phenylquinazolinone: Contains the quinazolinone core but lacks the benzothiazole moiety.
2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: A benzothiazole derivative with different functional groups
Uniqueness
3-(1-(2-Benzothiazolyl)ethyl)-6-bromo-2-phenyl-4(3H)-quinazolinone is unique due to its combination of benzothiazole, bromophenyl, and quinazolinone moieties. This structural complexity enhances its potential for diverse biological activities and makes it a valuable compound for scientific research .
Properties
CAS No. |
72875-72-0 |
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Molecular Formula |
C23H16BrN3OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[1-(1,3-benzothiazol-2-yl)ethyl]-6-bromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H16BrN3OS/c1-14(22-26-19-9-5-6-10-20(19)29-22)27-21(15-7-3-2-4-8-15)25-18-12-11-16(24)13-17(18)23(27)28/h2-14H,1H3 |
InChI Key |
KUBIDRLTWPZPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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